

"Pyruvate Carboxylase-IN-4" biological activity and function

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Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-4*

Cat. No.: *B12366675*

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In-depth Technical Guide: Pyruvate Carboxylase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Pyruvate Carboxylase-IN-4**, a potent and selective inhibitor of the enzyme Pyruvate Carboxylase (PC). **Pyruvate Carboxylase-IN-4**, also identified as compound 8v in scientific literature, is an α -hydroxycinnamic acid derivative that demonstrates competitive inhibition with respect to pyruvate and mixed-type inhibition with respect to ATP. This document details the biological activity, mechanism of action, and quantitative data associated with this inhibitor. Furthermore, it provides detailed experimental protocols for the characterization of **Pyruvate Carboxylase-IN-4** and includes visualizations of its mechanism and its impact on key metabolic pathways. This guide is intended for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic diseases.

Introduction to Pyruvate Carboxylase and its Inhibition

Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical role in intermediary metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1] PC is essential for several metabolic pathways, including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[2][3][4] Given its central role in metabolism, the dysregulation of PC activity has been implicated in various diseases, including type 2 diabetes and cancer. This makes PC a compelling target for therapeutic intervention.

Pyruvate Carboxylase-IN-4 is a small molecule inhibitor designed to target PC. Its development provides a valuable tool for studying the physiological and pathological roles of PC and serves as a lead compound for the development of novel therapeutics.

Biological Activity and Function of Pyruvate Carboxylase-IN-4

Pyruvate Carboxylase-IN-4 is a potent and competitive inhibitor of Pyruvate Carboxylase.[5] It specifically targets the carboxyltransferase (CT) domain of the enzyme, one of the three functional domains which also include the biotin carboxylation (BC) domain and the biotin carboxyl carrier (BCCP) domain.[2][3] By inhibiting the CT domain, **Pyruvate Carboxylase-IN-4** prevents the transfer of the carboxyl group from carboxybiotin to pyruvate, thereby blocking the formation of oxaloacetate.

The inhibition of PC by **Pyruvate Carboxylase-IN-4** has significant implications for cellular metabolism:

- **Inhibition of Gluconeogenesis:** By blocking the production of oxaloacetate, a primary substrate for gluconeogenesis, **Pyruvate Carboxylase-IN-4** can effectively inhibit the synthesis of glucose from non-carbohydrate precursors.[5][6][7][8]
- **Impact on Anaplerosis:** The inhibitor disrupts the replenishment of TCA cycle intermediates, which can affect cellular energy production and the biosynthesis of various molecules derived from these intermediates.[9][10][11]

- **Potential Therapeutic Applications:** Due to its role in metabolic regulation, the inhibition of PC by compounds like **Pyruvate Carboxylase-IN-4** is being explored for the treatment of metabolic disorders such as type 2 diabetes and certain types of cancer that are dependent on PC activity for proliferation.

Quantitative Data

The inhibitory activity of **Pyruvate Carboxylase-IN-4** has been characterized by several key quantitative metrics. The following tables summarize the available data for this compound, also referred to as compound 8v in the primary literature.

Parameter	Value	Description	Reference
IC50	4.3 ± 1.5 μM	The half maximal inhibitory concentration, indicating the potency of the inhibitor.	[5]
Ki (pyruvate)	0.74 μM	The inhibition constant, reflecting the binding affinity of the inhibitor in a competitive manner with pyruvate.	
Ki (ATP)	5.2 μM	The inhibition constant, reflecting the binding affinity of the inhibitor in a mixed-type manner with ATP.	
Inhibition Mode	Competitive vs. Pyruvate, Mixed-type vs. ATP	Describes the mechanism by which the inhibitor interacts with the enzyme and its substrates.	

Experimental Protocols

The characterization of **Pyruvate Carboxylase-IN-4** involves specific biochemical assays to determine its inhibitory activity. The following are detailed methodologies for the key experiments cited in the literature.

Fast Violet B (FVB) Colorimetric Assay for Pyruvate Carboxylase Activity

This assay is a fixed-time endpoint assay that measures the production of oxaloacetate. The oxaloacetate produced by PC reacts with the diazonium salt, Fast Violet B (FVB), to form a colored adduct that can be quantified spectrophotometrically.[\[12\]](#)

Materials:

- Pyruvate Carboxylase enzyme
- **Pyruvate Carboxylase-IN-4** (or other inhibitors)
- Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
- ATP solution
- Sodium Pyruvate solution
- Magnesium Chloride (MgCl_2) solution
- Potassium Bicarbonate (KHCO_3) solution
- Acetyl-CoA solution (as an activator)
- Fast Violet B (FVB) solution
- 96-well microplate
- Microplate reader

Procedure:

- **Prepare Reagent Mix:** In a microcentrifuge tube, prepare a reaction cocktail containing Assay Buffer, ATP, MgCl₂, KHCO₃, and Acetyl-CoA at their final desired concentrations.
- **Inhibitor Preparation:** Prepare serial dilutions of **Pyruvate Carboxylase-IN-4** in the Assay Buffer.
- **Assay Plate Setup:**
 - Add a defined volume of the inhibitor dilutions to the appropriate wells of the 96-well plate.
 - Add a corresponding volume of Assay Buffer to the control wells (no inhibitor).
- **Enzyme Addition:** Add a specific amount of Pyruvate Carboxylase enzyme to each well.
- **Initiate Reaction:** Start the enzymatic reaction by adding the sodium pyruvate solution to all wells.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20 minutes).
- **Stop Reaction and Color Development:** Stop the reaction and initiate color development by adding the FVB solution to each well.
- **Read Absorbance:** After a short incubation period for color development, measure the absorbance at 530 nm using a microplate reader.
- **Data Analysis:** Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Malate Dehydrogenase (MDH) Coupled Enzyme Assay

This is a continuous kinetic assay that couples the production of oxaloacetate by PC to the reduction of oxaloacetate to malate by malate dehydrogenase (MDH). This reaction oxidizes NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.[\[13\]](#)[\[14\]](#)

Materials:

- Pyruvate Carboxylase enzyme

- **Pyruvate Carboxylase-IN-4** (or other inhibitors)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- ATP solution
- Sodium Pyruvate solution
- Magnesium Chloride (MgCl_2) solution
- Potassium Bicarbonate (KHCO_3) solution
- Acetyl-CoA solution
- NADH solution
- Malate Dehydrogenase (MDH) enzyme
- UV-transparent cuvettes or 96-well UV-transparent plate
- Spectrophotometer or microplate reader capable of reading at 340 nm

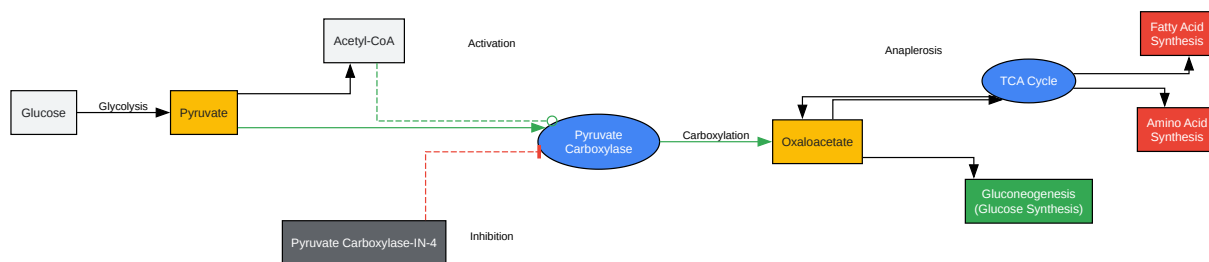
Procedure:

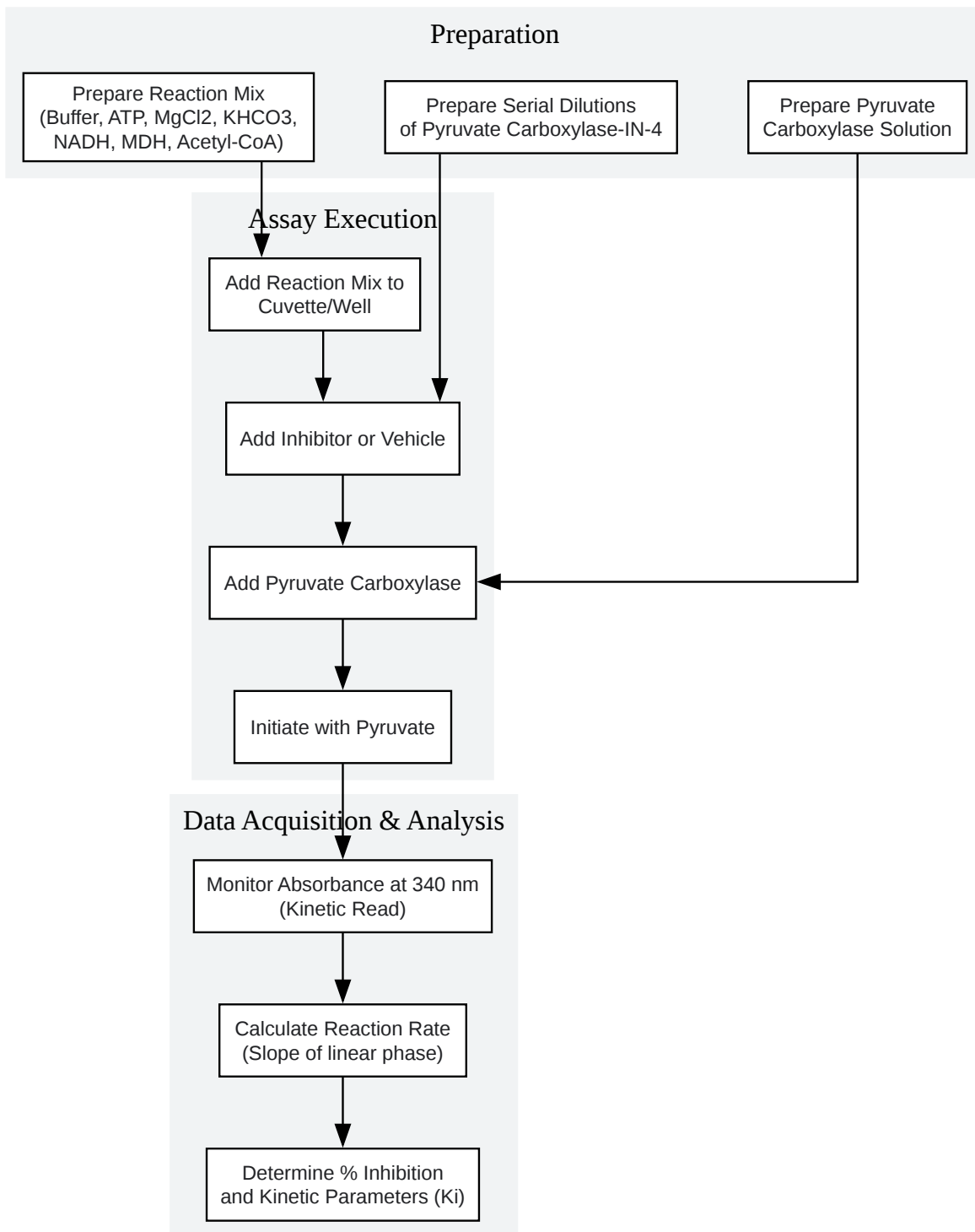
- **Prepare Reaction Mixture:** In a cuvette or well, prepare a reaction mixture containing Assay Buffer, ATP, MgCl_2 , KHCO_3 , Acetyl-CoA, NADH, and MDH at their final concentrations.
- **Inhibitor Addition:** Add the desired concentration of **Pyruvate Carboxylase-IN-4** or vehicle control.
- **Enzyme Addition:** Add a specific amount of Pyruvate Carboxylase to the mixture.
- **Initiate Reaction:** Start the reaction by adding sodium pyruvate.
- **Monitor Absorbance:** Immediately begin monitoring the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
- **Data Analysis:** The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The inhibitory effect of **Pyruvate Carboxylase-IN-4** is assessed by

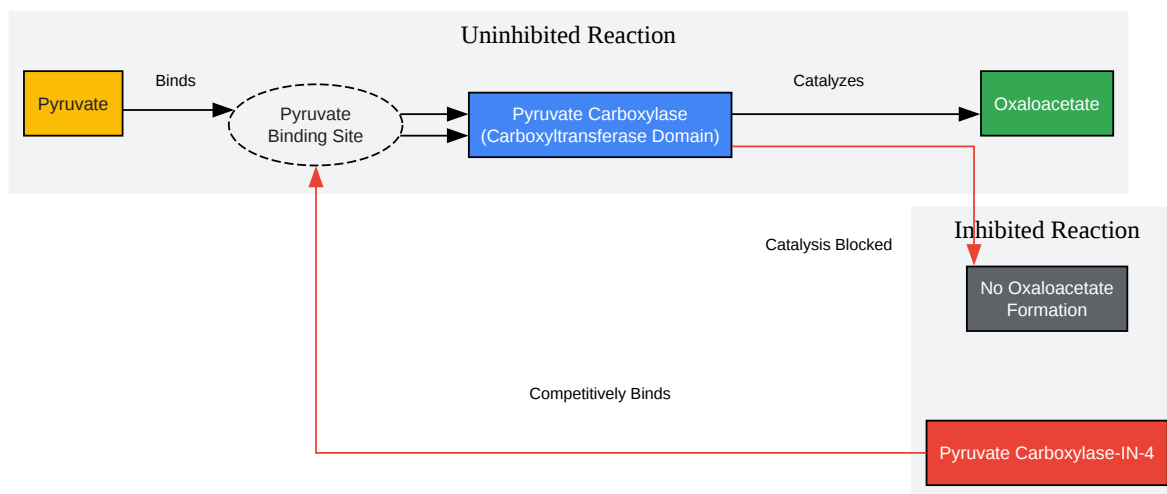
comparing the reaction rates in the presence and absence of the inhibitor. For determining the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pyruvate or ATP) and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots.

Mandatory Visualizations

Signaling and Metabolic Pathways







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